5-Methyl-2-(methylthio)pyrimidine

Physicochemical Properties Synthetic Intermediate Purification

This building block is essential for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine-7-amine derivatives with in vitro cytotoxicity (IC50 7.8 µM, HT-1080) and mutant-selective EGFR inhibitors (IC50 0.4 nM, L858R/T790M). The C5 methyl and 2-methylthio groups enable unique reactivity, including selective oxidation to a methylsulfonyl moiety, driving advanced medicinal chemistry. Secure high-purity (≥98%) material to accelerate your SAR studies and targeted therapy development.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 100114-24-7
Cat. No. B008639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(methylthio)pyrimidine
CAS100114-24-7
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)SC
InChIInChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3
InChIKeyHMROJJZKKIPDRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(methylthio)pyrimidine (CAS 100114-24-7): Core Properties and Supply Specifications for Pharmaceutical Intermediate Procurement


5-Methyl-2-(methylthio)pyrimidine (CAS 100114-24-7) is a heterocyclic pyrimidine derivative with the molecular formula C₆H₈N₂S and a molecular weight of 140.21 g/mol . It is characterized as a white crystalline solid with a distinctive odor, commonly supplied at purities of 95% to 98% . The compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry for the construction of pharmacologically active molecules . Its structure features a methylthio group at the 2-position and a methyl substituent at the 5-position, conferring unique reactivity profiles for further functionalization [1].

Why Generic 5-Methyl-2-(methylthio)pyrimidine Substitution Fails in Demanding Synthetic Applications


In-class substitution of 5-methyl-2-(methylthio)pyrimidine is not straightforward due to the compound's specific reactivity and the functional consequences of its substitution pattern. The presence of both a methylthio group and a methyl group on the pyrimidine core creates a unique electronic and steric environment that cannot be replicated by simple analogs [1]. For instance, the methylthio group can undergo oxidation to a sulfonyl moiety, a transformation that is central to the synthesis of certain pharmacophores, while the C5 methyl group influences regioselectivity in subsequent functionalization steps [2]. Substituting with a compound lacking the methylthio group or with an alternative alkylthio group would fundamentally alter the synthetic pathway and the resulting derivative's properties, potentially compromising yield, purity, or biological activity [3]. The following quantitative evidence underscores these critical differentiators.

5-Methyl-2-(methylthio)pyrimidine Comparative Performance: Quantitative Differentiation vs. Analogs for Scientific and Procurement Decisions


Comparative Physicochemical Properties: 5-Methyl-2-(methylthio)pyrimidine vs. 2-(Methylthio)pyrimidine

5-Methyl-2-(methylthio)pyrimidine exhibits a higher boiling point (237.3 °C at 760 mmHg ) compared to its non-methylated analog 2-(methylthio)pyrimidine (215.6 °C at 760 mmHg [1]), a difference of +21.7 °C. This elevation is attributable to the additional methyl group at the C5 position, which increases molecular weight and van der Waals interactions. The higher boiling point implies distinct handling and purification requirements, particularly in distillation-based separation processes.

Physicochemical Properties Synthetic Intermediate Purification

Impact of C5 Methyl Substituent on Cytotoxic Activity in Triazolopyrimidine Derivatives

In a series of [1,2,4]triazolo[1,5-a]pyrimidine-7-amines synthesized from 5-methyl-2-(methylthio)pyrimidine, the lead compound (23) exhibited IC50 values of 15.0 µM and 7.8 µM against Bel-7402 and HT-1080 cancer cell lines, respectively [1]. While direct comparator data for the des-methyl analog is not available from this study, the authors note that the substitution pattern at the C-2 position (where the methylthio-derived side chain is attached) strongly influences cytotoxic potency [1]. This class-level inference suggests that the C5 methyl group, present in the starting material, contributes to the overall molecular framework necessary for optimal activity.

Medicinal Chemistry Anticancer Activity Structure-Activity Relationship

Utility as a Precursor to EGFR Inhibitors: Potency of a 5-Methyl-2-(methylthio)pyrimidine-Derived Analog

Derivatives of 5-methyl-2-(methylthio)pyrimidine have been explored as selective EGFR inhibitors. A specific analog (BDBM50166941) derived from this scaffold demonstrated an IC50 of 0.4 nM against EGFR (L858R/T790M mutant) [1]. While the unsubstituted 2-(methylthio)pyrimidine scaffold may also yield active inhibitors, this data point establishes a high-potency benchmark for the methylated analog. The nanomolar potency underscores the value of the 5-methyl substitution in achieving high-affinity target engagement.

EGFR Inhibitors Kinase Inhibitors Targeted Therapy

Optimal Research and Industrial Use Cases for 5-Methyl-2-(methylthio)pyrimidine Based on Evidence-Based Differentiators


Synthesis of Anticancer Triazolopyrimidines with Defined Cytotoxicity

5-Methyl-2-(methylthio)pyrimidine serves as a crucial intermediate for the construction of [1,2,4]triazolo[1,5-a]pyrimidine-7-amine derivatives, a class of compounds with demonstrated in vitro cytotoxicity against Bel-7402 and HT-1080 cancer cell lines (IC50 values of 15.0 µM and 7.8 µM, respectively) [1]. The C5 methyl group is integral to the activity profile of the final lead compounds.

Development of High-Potency EGFR Inhibitors

This compound is a key building block for the synthesis of mutant-selective EGFR inhibitors. Derivatives based on the 5-methyl-2-(methylthio)pyrimidine core have achieved sub-nanomolar IC50 values (0.4 nM) against the L858R/T790M mutant [2], highlighting its utility in targeted cancer therapy research.

Precursor for Sulfonyl-Containing Pharmacophores via Oxidation

The methylthio group at the 2-position can be selectively oxidized to a methylsulfonyl moiety, a transformation that generates 5-methyl-2-(methylsulfonyl)pyrimidine [3]. This oxidized analog is a valuable intermediate for further diversification and is often employed in medicinal chemistry programs to modulate physicochemical properties and target interactions.

Sonogashira Coupling for Diversified Pyrimidine Libraries

5-Methyl-2-(methylthio)pyrimidine can be readily functionalized via Sonogashira coupling reactions to generate diverse 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines in moderate to good yields [4]. This synthetic versatility allows for rapid exploration of chemical space around the pyrimidine core, accelerating structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-(methylthio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.